N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative known for its antibacterial properties. This compound is part of the broader class of sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-(6-ethoxypyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of antibacterial agents for agricultural and veterinary applications.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their inability to grow and reproduce.
Comparison with Similar Compounds
Similar Compounds
Sulfaethoxypyridazine: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis and other bacterial infections.
Uniqueness
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct antibacterial properties. Its ethoxypyridazinyl group enhances its ability to inhibit bacterial growth compared to other sulfonamides.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-28-20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-29(24,25)16-8-10-18(26-2)19(13-16)27-3/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXUBGIOPLZUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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